Praseodymium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

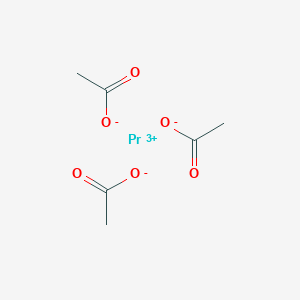

Praseodymium acetate is an inorganic salt composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, Pr(O₂C₂H₃)₃·2H₂O. It appears as a green solid and is known for its various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions: Praseodymium acetate can be synthesized through the reaction of acetic acid with praseodymium(III) oxide, praseodymium(III) carbonate, or praseodymium(III) hydroxide. The general reaction involves mixing the praseodymium compound with acetic acid under controlled conditions to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium oxide with acetic acid. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the desired product. The compound can also be purified through recrystallization from water .

化学反応の分析

Thermal Decomposition Pathway

Praseodymium acetate undergoes stepwise decomposition upon heating:

Notes:

-

The dihydrate form decomposes at 536.2°C under standard atmospheric pressure .

-

Intermediate oxyacetate and oxycarbonate phases are metastable and require controlled heating rates .

Coordination and Complexation

This compound acts as a precursor for rare-earth coordination complexes:

Typical Ligand Systems

-

Oxygen-donor ligands : Forms stable complexes with polyols, carboxylates, and β-diketonates .

-

Nitrogen-donor ligands : Reacts with amines (e.g., ethylenediamine) to generate polynuclear structures .

Applications in Synthesis

-

Serves as a catalyst in organic reactions, including esterifications and polymerizations, due to its Lewis acidity .

-

Used to prepare praseodymium-doped materials for optical and magnetic applications .

Solubility and Reactivity in Solutions

科学的研究の応用

Praseodymium acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic synthesis.

Industry: Utilized in the production of color glasses and enamels, where it imparts an intense clean yellow color.

作用機序

The mechanism of action of praseodymium acetate involves its ability to form coordination complexes with various ligands. The praseodymium ion (Pr³⁺) can interact with oxygen atoms from acetate groups and other ligands, leading to the formation of stable coordination compounds. These interactions are crucial for its applications in catalysis and material science .

類似化合物との比較

- Neodymium acetate

- Lanthanum acetate

- Holmium acetate

Comparison: Praseodymium acetate is unique due to its specific coordination properties and the ability to form stable nine-coordinate complexes. While similar compounds like neodymium acetate and lanthanum acetate also form coordination polymers, this compound’s distinct green color and specific applications in catalysis and material science set it apart .

This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications. Its ability to form stable coordination complexes and its role in catalysis and material science highlight its significance in research and industry.

生物活性

Praseodymium acetate, with the chemical formula Pr CH3COO 3, is a compound of praseodymium, a rare earth element. This article explores the biological activity of this compound, focusing on its properties, potential applications, and relevant research findings.

This compound is a moderately water-soluble crystalline compound that decomposes to praseodymium oxide upon heating. Its structural characteristics include:

- Molecular Weight : 248.5 g/mol

- Solubility : Soluble in water and organic solvents

- Decomposition : Converts to Praseodymium oxide at elevated temperatures .

1. Toxicity Studies

Research indicates that praseodymium compounds, including this compound, exhibit varying levels of toxicity depending on their form and exposure route. Notably:

- Nanoparticle Toxicity : Studies have shown that rare earth nanoparticles can interact with cellular structures, potentially leading to cytotoxic effects. The specific toxicity of this compound as a nanoparticle has not been extensively studied, but general trends in nanotoxicology suggest that size, shape, and surface chemistry significantly influence biological interactions .

2. Cellular Interactions

Praseodymium ions can influence cellular processes through their interactions with various biological macromolecules. For example:

- Cellular Uptake : Praseodymium ions may enter cells via endocytosis, where they can affect cellular signaling pathways and gene expression. This uptake mechanism is critical for understanding how this compound might exert biological effects .

3. Potential Applications

Due to its unique properties, this compound has potential applications in various fields:

Case Study 1: Thermal Decomposition

A study investigated the thermal decomposition of this compound as a precursor for praseodymium oxide catalysts. The research demonstrated that the decomposition process could be controlled by adjusting the heating environment (air vs. nitrogen), which affects the resulting particle size and morphology of the oxide produced .

Case Study 2: Nanotoxicology

In examining the broader implications of rare earth nanoparticles, researchers found that exposure to certain lanthanide compounds could lead to oxidative stress in immune cells. While specific data on this compound is sparse, these findings highlight the need for further investigation into its safety profile and biological effects .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Toxicity of Rare Earth Nanoparticles | Varying toxicity based on size and surface chemistry; potential cytotoxic effects observed. |

| Thermal Decomposition | Controlled decomposition leads to desirable catalyst properties; environment impacts particle characteristics. |

| Cellular Interaction | Potential uptake via endocytosis; influence on signaling pathways noted but requires more research. |

特性

CAS番号 |

6192-12-7 |

|---|---|

分子式 |

C2H4O2Pr |

分子量 |

200.96 g/mol |

IUPAC名 |

acetic acid;praseodymium |

InChI |

InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

LBFPNEPAKHGVSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] |

正規SMILES |

CC(=O)O.[Pr] |

Key on ui other cas no. |

6192-12-7 |

物理的記述 |

Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。